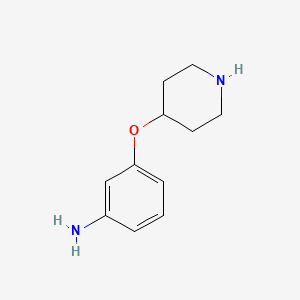
3-(Piperidin-4-yloxy)aniline
Cat. No. B8800633
M. Wt: 192.26 g/mol
InChI Key: PNNYQXOCKRCWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07608629B2
Procedure details


Next, the bromophenoxypiperidine intermediate is aminated at the benzo 3-position, as for example, by reacting the intermediate with (±)BINAP, Pd2(dba)3, benzhydrylideneamine, and sodium tertbutoxide in a suitable solvent, such as toluene or the like, under an inert atmosphere for about 1 to about 3 hrs., say about 2 hours, at about 50° C. to 100° C., say about 80° C. The resulting 3-(piperidin-4-yloxy)-phenylamine intermediate may then be isolated and purified by common procedures such as, but not limited to, solvent removal, extraction, and/or chromatography, etc.
Name
bromophenoxypiperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
(±)BINAP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
Br[CH:2]1CCC[CH2:4][N:3]1OC1C=CC=CC=1.C(=[NH:28])(C1C=CC=CC=1)C1C=CC=CC=1.C[C:30]([CH3:33])([O-:32])[CH3:31].[Na+].[C:35]1(C)[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[NH:3]1[CH2:4][CH2:33][CH:30]([O:32][C:37]2[CH:36]=[C:35]([NH2:28])[CH:40]=[CH:39][CH:38]=2)[CH2:31][CH2:2]1 |f:2.3,5.6.7.8.9|
|
Inputs


Step One
|
Name
|
bromophenoxypiperidine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1N(CCCC1)OC1=CC=CC=C1
|
Step Two
[Compound]
|
Name
|
(±)BINAP
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
say about 80° C
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CCC(CC1)OC=1C=C(C=CC1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
